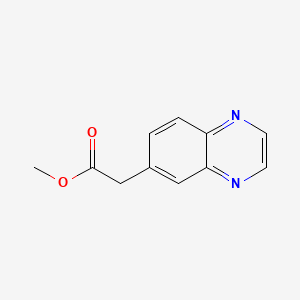

Methyl 2-(quinoxalin-6-yl)acetate

Overview

Description

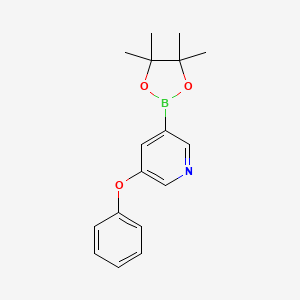

“Methyl 2-(quinoxalin-6-yl)acetate” is a chemical compound with the CAS Number: 1233318-23-4 . It has a molecular weight of 202.21 and its IUPAC name is methyl 6-quinoxalinylacetate .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H10N2O2 . The Inchi Code is 1S/C11H10N2O2/c1-15-11(14)7-8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,7H2,1H3 .

Physical and Chemical Properties Analysis

Scientific Research Applications

Neuroprotection

Quinoxaline derivatives, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), are potent and selective inhibitors of non-NMDA glutamate receptors. NBQX has shown neuroprotective effects against global ischemia, highlighting its potential in cerebral ischemia treatment (Sheardown et al., 1990).

Corrosion Inhibition

Quinoxalines have been studied for their corrosion inhibition efficiencies on metals. Quantum chemical calculations based on the Density Functional Theory (DFT) method were performed on quinoxaline compounds to determine their efficacy as corrosion inhibitors for copper in nitric acid media. These studies provide insights into the relationship between molecular structure and inhibition efficiency, suggesting applications in industrial corrosion protection (Zarrouk et al., 2014).

Metabolism and Detoxification

The metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a food-borne carcinogen, has been extensively studied. The identification of non-mutagenic metabolites in rats suggests pathways for the detoxification of such carcinogens, highlighting the body's mechanisms to mitigate potential harm from carcinogenic substances found in cooked meat and fish (Turesky et al., 1988).

Antibacterial and Antifungal Activities

Quinoxaline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds, such as 2-acetyl-3-[(methylsulfonyl)methyl]quinoxaline 1-oxide, have shown significant in vitro activity against pathogens important to veterinary medicine. This suggests potential applications in developing new antimicrobial agents (Dirlam et al., 1983).

Anti-inflammatory Properties

Quinoxaline derivatives have also been identified as potential anti-inflammatory agents. For instance, 6,7-dichloro 3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one has shown significant anti-inflammatory properties in vivo, indicating its potential as a therapeutic agent in treating inflammatory conditions (Smits et al., 2008).

Molecular Interactions

The interactions of quinoxaline derivatives with other molecules have been explored to understand their effect on various physical and chemical properties. Studies on the effect of temperature and concentration on interactions of methyl acetate with quinoxaline derivatives provide insights into the molecular interactions that can influence the development of new materials and compounds (Raphael et al., 2015).

Safety and Hazards

The safety information available indicates that “Methyl 2-(quinoxalin-6-yl)acetate” is a potential irritant . The hazard statements include H302-H315-H319-H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively.

Mechanism of Action

- The primary target of Methyl 2-(quinoxalin-6-yl)acetate is not explicitly mentioned in the available literature. However, quinoxaline derivatives are known to interact with various biological targets, including enzymes, receptors, and transporters .

Target of Action

Biochemical Pathways

Properties

IUPAC Name |

methyl 2-quinoxalin-6-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)7-8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVLAUVPIKMEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596623.png)

![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)

![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)